3-[(2-Thiophen-2-ylacetyl)amino]pyrrolidine-1-carboxamide
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Overview
Description
3-[(2-Thiophen-2-ylacetyl)amino]pyrrolidine-1-carboxamide is a compound that features a thiophene ring, a pyrrolidine ring, and a carboxamide group. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Thiophen-2-ylacetyl)amino]pyrrolidine-1-carboxamide typically involves the condensation of thiophene derivatives with pyrrolidine and carboxamide groups. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Thiophen-2-ylacetyl)amino]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-Thiophen-2-ylacetyl)amino]pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying thiophene chemistry.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 3-[(2-Thiophen-2-ylacetyl)amino]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various biological receptors, potentially inhibiting or activating specific pathways. The carboxamide group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
3-[(2-Thiophen-2-ylacetyl)amino]pyrrolidine-1-carboxamide is unique due to its combination of a thiophene ring, a pyrrolidine ring, and a carboxamide group This structural complexity provides a unique set of chemical and biological properties that distinguish it from other thiophene derivatives
Properties
IUPAC Name |
3-[(2-thiophen-2-ylacetyl)amino]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c12-11(16)14-4-3-8(7-14)13-10(15)6-9-2-1-5-17-9/h1-2,5,8H,3-4,6-7H2,(H2,12,16)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXJAXWBSODNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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